molecular formula C8H6FNO4 B1343067 2-Fluoro-4-methyl-5-nitrobenzoic acid CAS No. 753924-40-2

2-Fluoro-4-methyl-5-nitrobenzoic acid

Cat. No. B1343067
M. Wt: 199.14 g/mol
InChI Key: UBAWHHHAAFFKGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated nitrobenzoic acid derivatives often involves multistep reactions, including nitration, halogenation, and functional group transformations. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is synthesized and used as a starting material for the preparation of various heterocyclic compounds . Similarly, 2-fluoro-4-nitrobenzoic acid can be obtained from 2-fluoro-4-nitrotoluene using potassium permanganate in the presence of a phase transfer catalyst . These methods highlight the versatility of fluorinated nitrobenzoic acids in organic synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated nitrobenzoic acids is characterized by the presence of electronegative fluorine and nitro groups, which can affect the electron density distribution within the molecule. X-ray crystallography is often used to confirm the structure of such compounds, as seen in the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene . The presence of these groups can also influence the hydrogen-bonding patterns when forming cocrystals with other molecules, as observed in the cocrystals of 5-fluorouracil with 4-methylbenzoic acid and 3-nitrobenzoic acid .

Chemical Reactions Analysis

Fluorinated nitrobenzoic acids participate in a variety of chemical reactions, primarily due to their reactive functional groups. They can undergo substitution reactions, as seen with the immobilization of 4-chloro-2-fluoro-5-nitrobenzoic acid on Rink resin, followed by chlorine substitution and cyclization to afford different heterocycles . Reduction reactions are also common, where nitro groups are converted to amino groups, as demonstrated in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitrobenzoic acids are influenced by their functional groups. These compounds typically exhibit strong absorbance in spectroscopic analyses due to the presence of nitro groups. They may also show fluorescence quenching properties, which can be utilized in the detection of specific ions or molecules, as reported for a related compound, 4,4'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid . The fluorine atom contributes to the acidity of the carboxylic acid group and can affect the overall reactivity and stability of the molecule.

Scientific Research Applications

Heterocyclic Synthesis

2-Fluoro-4-methyl-5-nitrobenzoic acid and its analogs are used in the synthesis of various heterocyclic compounds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a building block for solid-phase synthesis, leading to various nitrogenous cycles like benzimidazoles and benzotriazoles, which are significant in drug discovery (Křupková, Funk, Soural & Hlaváč, 2013).

Fluorimetric Analysis

Compounds related to 2-Fluoro-4-methyl-5-nitrobenzoic acid, such as 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, have been used in high-performance liquid chromatography for sensitive detection of amino acids. This methodology allows for the detection of amino acids at very low concentrations (Watanabe & Imai, 1981).

Peptidomimetic Synthesis

2-Fluoro-4-methyl-5-nitrobenzoic acid derivatives have been used in the synthesis of β-turn peptidomimetics. These compounds have applications in medicinal chemistry, particularly in the design of molecules that mimic the biological activity of peptides (Jiang & Burgess, 2002).

Solid-Phase Organic Synthesis

Various forms of 2-Fluoro-4-methyl-5-nitrobenzoic acid have been employed in solid-phase organic synthesis. For example, resin-bound 4-fluoro-3-nitrobenzoic acid has been used to synthesize benzodiazepin-2-ones, a class of compounds with potential therapeutic applications (Schwarz, Tumelty & Gallop, 1998).

Radiochemistry

In the field of radiochemistry, 2-Fluoro-4-methyl-5-nitrobenzoic acid derivatives have been used for synthesizing fluorine-18-labeled compounds, which are important in positron emission tomography (PET) imaging. These compounds provide valuable insights in biological research and diagnostic imaging (Wang, Davis, Gao & Zheng, 2014).

Safety And Hazards

The compound is classified as a potential skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to handle it with personal protective equipment, in a well-ventilated area, and avoid contact with skin, eyes, and avoid ingestion and inhalation .

properties

IUPAC Name

2-fluoro-4-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAWHHHAAFFKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619589
Record name 2-Fluoro-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methyl-5-nitrobenzoic acid

CAS RN

753924-40-2
Record name 2-Fluoro-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methyl-5-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Fluoro-4-methylbenzoic acid (1 g, 6.49 mmol) in H2SO4 (19 ml, 356 mmol) was cooled to 0° C. in an ice salt water bath and treated dropwise with mixture of H2SO4 (0.763 ml, 14.31 mmol) and nitric acid (0.65 ml, 14.54 mmol) over 10 min. The reaction mixture was stirred at 0° C. for 3 hrs and poured into ice/water (200 ml) and stirred for a further hour. The resulting suspension was collected by filtration, dried in vacuo and collected in EtOH, azeotroping to dryness to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
0.763 mL
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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